molecular formula C27H26N2O3 B12933622 6-((1,4,5-Triphenyl-1H-imidazol-2-yl)oxy)hexanoic acid CAS No. 89838-99-3

6-((1,4,5-Triphenyl-1H-imidazol-2-yl)oxy)hexanoic acid

Cat. No.: B12933622
CAS No.: 89838-99-3
M. Wt: 426.5 g/mol
InChI Key: TUVHAQBFXQPBJV-UHFFFAOYSA-N
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Description

6-((1,4,5-Triphenyl-1H-imidazol-2-yl)oxy)hexanoic acid is a complex organic compound that features an imidazole ring substituted with three phenyl groups and an oxyhexanoic acid moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-((1,4,5-Triphenyl-1H-imidazol-2-yl)oxy)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce a wide range of functional groups onto the phenyl rings .

Scientific Research Applications

6-((1,4,5-Triphenyl-1H-imidazol-2-yl)oxy)hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((1,4,5-Triphenyl-1H-imidazol-2-yl)oxy)hexanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. The phenyl groups and oxyhexanoic acid moiety contribute to the compound’s overall activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((1,4,5-Triphenyl-1H-imidazol-2-yl)oxy)hexanoic acid is unique due to the presence of the oxyhexanoic acid group, which imparts additional chemical properties and potential biological activities. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

89838-99-3

Molecular Formula

C27H26N2O3

Molecular Weight

426.5 g/mol

IUPAC Name

6-(1,4,5-triphenylimidazol-2-yl)oxyhexanoic acid

InChI

InChI=1S/C27H26N2O3/c30-24(31)19-11-4-12-20-32-27-28-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)29(27)23-17-9-3-10-18-23/h1-3,5-10,13-18H,4,11-12,19-20H2,(H,30,31)

InChI Key

TUVHAQBFXQPBJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C(=N2)OCCCCCC(=O)O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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